molecular formula C23H18FNO4S B2469690 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866726-25-2

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2469690
CAS RN: 866726-25-2
M. Wt: 423.46
InChI Key: ADVDBFHPGCJGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one is a synthetic compound that has shown potential in scientific research applications. This compound is also known as BFQ or Compound 1, and it belongs to the quinoline family of compounds.

Scientific Research Applications

Fluorescent Probes for Zn2+ Detection

The design and synthesis of fluorescent probes for Zn2+ have been a significant area of research, highlighting the utility of benzenesulfonyl derivatives. For instance, a study reported the synthesis of a fluorescent probe based on benzenesulfonyl-caged derivatives, demonstrating its application in the sensitive and efficient detection of Zn2+ in living cells. This work emphasizes the probe's enhanced cell membrane permeability and rapid reactivation by hydrolysis of the benzenesulfonyl moiety, facilitating practical Zn2+ detection in biological samples (Ohshima et al., 2010).

Anticancer Activity

Research on benzenesulfonyl derivatives has also extended to evaluating their potential as anticancer agents. A notable study discovered that compounds such as 4-(1-benzenesulfonyl-1H-6-fluoroindol-2-yl)-4-hydroxycyclohexa-2,5-dienone exhibit strong activity against cancer cells. The study speculated that the disruption of thioredoxin signaling could be a mechanism through which these compounds exert their antitumor activity, offering insights into novel anticancer strategies (Schwalbe et al., 2014).

Molecular Interactions and Stability

The interaction of benzenesulfonyl derivatives with various molecular targets has been explored to understand their mechanism of action and stability. One study focused on the role of glutathione in modulating the apoptosis induced by benzenesulfonyl-containing quinols, identifying potential cellular protein targets that contribute to their proapoptotic and antiproliferative effects. This research underscores the importance of cellular context in determining the efficacy and mechanism of action of these compounds (Chew et al., 2006).

Synthesis and Chemical Transformations

The chemical synthesis and transformations of benzenesulfonyl-containing compounds have been extensively studied to develop more efficient and selective probes and therapeutic agents. Research in this area includes the synthesis of new derivatives and their evaluation for various biological activities, demonstrating the versatility and potential of these compounds in medicinal chemistry and biochemistry (Aleksanyan & Hambardzumyan, 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-7-5-6-16(12-18)14-25-15-22(30(27,28)19-8-3-2-4-9-19)23(26)20-13-17(24)10-11-21(20)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVDBFHPGCJGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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